4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one
Overview
Description
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is a heterocyclic organic compound that contains an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Triazoles: Another class of heterocyclic compounds with similar applications in medicine and industry.
Uniqueness
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81778-12-3 |
---|---|
Molecular Formula |
C12H12Cl3NO2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,4-dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H12Cl3NO2/c1-12(2)6-18-16(11(12)17)5-7-3-9(14)10(15)4-8(7)13/h3-4H,5-6H2,1-2H3 |
InChI Key |
XZRQUDHPTBDXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=CC(=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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